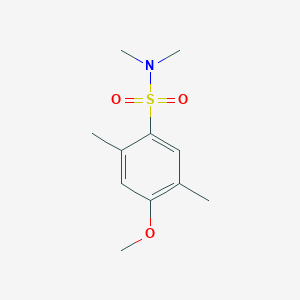
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide, also known as MTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. MTS is widely used in various research applications, including biochemistry, biophysics, and neuroscience.
Mechanism of Action
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide modifies cysteine residues in proteins by forming a covalent bond with the thiol group. This modification can result in changes in protein conformation, function, and stability. 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide can also be used to introduce cysteine residues into proteins that do not naturally contain them.
Biochemical and Physiological Effects:
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide has been shown to modulate the activity of various proteins, including ion channels, transporters, and receptors. It can also affect protein stability, folding, and degradation. 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide has been used to study the role of cysteine residues in protein-protein interactions, protein-ligand interactions, and protein conformational changes.
Advantages and Limitations for Lab Experiments
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide is a useful tool for investigating the role of cysteine residues in protein function and identifying potential drug targets. It is a relatively simple and inexpensive reagent that can be used in a variety of experimental systems. However, 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide can also have nonspecific effects on proteins, and its use requires careful experimental design and interpretation.
Future Directions
There are many potential future directions for research involving 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide. One area of interest is the development of new 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide derivatives with improved specificity and selectivity for cysteine residues. Another area of interest is the application of 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide in drug discovery and development, particularly in the identification of new drug targets and the development of new therapeutics. Finally, 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide could be used in the development of new diagnostic tools for diseases that involve cysteine residue modifications in proteins.
Synthesis Methods
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide can be synthesized by reacting p-anisidine with chloromethane and methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is purified by recrystallization or column chromatography.
Scientific Research Applications
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide is widely used in scientific research due to its ability to modify cysteine residues in proteins. It is commonly used as a thiol-specific reagent to label and modify cysteine residues in proteins. 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide is also used to study the structure and function of ion channels, transporters, and receptors. It is a useful tool for investigating the role of cysteine residues in protein function and for identifying potential drug targets.
properties
Product Name |
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C11H17NO3S |
Molecular Weight |
243.32 g/mol |
IUPAC Name |
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-8-7-11(16(13,14)12(3)4)9(2)6-10(8)15-5/h6-7H,1-5H3 |
InChI Key |
IPEJCAMHYLHJFC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)

